Denatonium Benzoate: A Comprehensive Technical Profile
Denatonium Benzoate: A Comprehensive Technical Profile
Introduction
Denatonium benzoate, registered under the trademark Bitrex®, is recognized as the most bitter chemical compound currently known.[1] It is a quaternary ammonium salt synthesized from the local anesthetic lidocaine.[1][2] Its primary application is as an aversive agent, added to a wide range of household products, automotive fluids, and pesticides to prevent accidental ingestion by humans and animals.[3][4] This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, analytical methodologies, and mechanism of action, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
Denatonium benzoate consists of a quaternary ammonium cation, denatonium (N-Benzyl-2-(2,6-dimethylanilino)-N,N-diethyl-2-oxoethan-1-aminium), and an inert anion, benzoate.[5][6] The structure of the denatonium cation is closely related to lidocaine, differing by the addition of a benzyl group to the amino nitrogen.[1][3]
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | N-Benzyl-2-(2,6-dimethylanilino)-N,N-diethyl-2-oxoethan-1-aminium benzoate | [1][3] |
| CAS Number | 3734-33-6 | [3][5] |
| Molecular Formula | C₂₈H₃₄N₂O₃ | [5][7] |
| Molecular Weight | 446.58 g/mol | [4][5][7] |
| Appearance | White, odorless crystalline powder or granules | [5][7] |
| Melting Point | 163 - 171 °C | [7][8] |
| Solubility | Soluble in water, alcohols, and glycols | [7] |
| Bitterness Threshold | As low as 0.05 ppm (50 parts per billion) |[3][7][8] |
Experimental Protocols
2.1. Synthesis of Denatonium Benzoate
Denatonium benzoate is synthesized via a two-step process starting from lidocaine. The first step involves the quaternization of the tertiary amine in lidocaine with benzyl chloride. The resulting denatonium chloride is then converted to denatonium benzoate.[1][2]
Methodology:
-
Quaternization: Lidocaine base is reacted with benzyl chloride in a suitable solvent such as acetonitrile.[2][9] The mixture is heated (e.g., at 80°C for 14 hours) to facilitate the quaternization of the tertiary amine, yielding denatonium chloride.[9]
-
Anion Exchange: The synthesized denatonium chloride is dissolved in ethanol.[9] An equimolar amount of alcoholic potassium hydroxide is added to the solution. This reaction precipitates potassium chloride, which is removed by filtration, leaving denatonium hydroxide in the filtrate.[2][9]
-
Neutralization: The filtrate containing denatonium hydroxide is then neutralized with a stoichiometric amount of benzoic acid.[2][9]
-
Isolation: The solvent is evaporated under reduced pressure to yield the final product, denatonium benzoate, as a white crystalline solid.[2][9] The product can be further purified as needed to meet USP-NF requirements.[2]
2.2. Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the determination and quantification of denatonium benzoate in various consumer products.[6][10][11]
Protocol Details:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A mixed-mode column with embedded strong basic ion-pairing groups (e.g., Primesep SB or Zodiac HST SB) is effective for retaining and separating the denatonium cation.[12][13]
-
Mobile Phase: A gradient method is typically employed, using a mixture of water, acetonitrile (MeCN), and an ionic modifier like ammonium formate (AmFm).[12][13]
-
Detection: The denatonium cation has a UV absorbance maximum at approximately 260 nm, which is used for detection and quantification.[12][13]
-
Quantification: Analysis of standards provides a linear calibration curve, typically in the range of 1.25 to 50 ppm, which allows for the accurate quantification of denatonium benzoate in samples.[10] The method can be validated by confirming the identity of the analyte peak using mass spectrometry (LC-MS).[10]
Mechanism of Action: Bitter Taste Perception
The intense bitterness of denatonium benzoate is mediated by its interaction with a specific family of G-protein coupled receptors (GPCRs) known as Taste Receptor Type 2 (TAS2Rs), which are located on the surface of taste cells on the tongue.[14] Denatonium is an agonist for at least eight distinct human TAS2Rs: TAS2R4, TAS2R8, TAS2R10, TAS2R16, TAS2R39, TAS2R43, TAS2R46, and TAS2R47.[1]
The binding of denatonium to these receptors initiates an intracellular signaling cascade. This cascade involves the activation of the G-protein gustducin, which in turn stimulates phospholipase C-β2 (PLCβ2). PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of intracellular Ca²⁺ stores. The subsequent increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization, neurotransmitter release, and the transmission of a nerve impulse to the brain, where it is perceived as an intensely bitter taste.
Recent studies have also identified the presence of TAS2Rs in non-gustatory tissues, such as airway smooth muscle and pancreatic islets.[1][15] Consequently, denatonium benzoate is being investigated for other potential biological activities, including bronchodilation, anti-inflammatory effects, and modulation of hormone secretion.[1][15][16]
References
- 1. Denatonium - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. DENATONIUM BENZOATE - Ataman Kimya [atamanchemicals.com]
- 4. Denatonium Benzoate [sentinalco.com]
- 5. Denatonium Benzoate | 3734-33-6 [chemicalbook.com]
- 6. store.astm.org [store.astm.org]
- 7. Denatonium Benzoate Information - Wincom Inc. LLC [wincom-inc.com]
- 8. aversiontech.com [aversiontech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis of denatonium benzoate in Oregon consumer products by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. polymersolutions.com [polymersolutions.com]
- 12. HPLC Method for Analysis of Denatonium Benzoate on Primesep SB Column | SIELC Technologies [sielc.com]
- 13. zodiaclifesciences.com [zodiaclifesciences.com]
- 14. nbinno.com [nbinno.com]
- 15. Denatonium Benzoate: Uses and Safety_Chemicalbook [chemicalbook.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
